Cas no 92664-05-6 (Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide)

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide structure
92664-05-6 structure
Product name:Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
CAS No:92664-05-6
MF:C6H6KNO3
MW:179.215042591095
MDL:MFCD28016957
CID:1066871

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Chemical and Physical Properties

Names and Identifiers

    • Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
    • EBD3314540
    • AK151966
    • ST2407533
    • potassium 1-cyano-2-(ethyl carboxy)-2-oxoethanide
    • 1-Cyano-3-ethoxy-3-oxoprop-1-en-2-olate
    • MDL: MFCD28016957
    • Inchi: 1S/C6H6NO3.K/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1
    • InChI Key: PIMPOWCURRWILD-UHFFFAOYSA-N
    • SMILES: [K+].N#C[CH-]C(C(OCC)=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 193
  • Topological Polar Surface Area: 67.2

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM194814-100g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
100g
$212 2022-09-28
TRC
P113675-500mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6
500mg
$ 420.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1222548-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
¥224.00 2024-04-25
Chemenu
CM194814-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
5g
$*** 2023-05-29
Ambeed
A122850-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
250mg
$24.0 2025-03-04
Ambeed
A122850-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
$30.0 2025-03-04
A2B Chem LLC
AH85030-5g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
5g
$310.00 2024-07-18
Aaron
AR00GUKY-1g
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
1g
$21.00 2025-01-24
eNovation Chemicals LLC
D752460-250mg
PotassiuM 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95+%
250mg
$60 2024-06-06
A2B Chem LLC
AH85030-250mg
Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
92664-05-6 95%
250mg
$41.00 2024-07-18

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C; 60 °C → rt
Reference
Synthesis, cannabinoid receptor affinity, and molecular modeling studies of substituted 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides
Silvestri, Romano; Cascio, Maria Grazia; La Regina, Giuseppe; Piscitelli, Francesco; Lavecchia, Antonio; et al, Journal of Medicinal Chemistry, 2008, 51(6), 1560-1576

Synthetic Circuit 2

Reaction Conditions
Reference
New heterocyclic β-sheet ligands with peptidic recognition elements. [Erratum to document cited in CA141:157461]
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(22),

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Potassium Solvents: Diethyl ether ,  Ethanol ;  rt → 0 °C; 30 min, 0 °C
1.2 Reagents: Acetonitrile Solvents: Diethyl ether ;  0 °C → rt; 1 h, rt
Reference
New Heterocyclic β-Sheet Ligands with Peptidic Recognition Elements
Rzepecki, P.; Gallmeier, H.; Geib, N.; Cernovska, Katarina; Koenig, B.; et al, Journal of Organic Chemistry, 2004, 69(16), 5168-5178

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium ethoxide Solvents: Diethyl ether ,  Ethanol ,  Acetonitrile ;  0 °C → rt
Reference
Discovery of Allosteric, Potent, Subtype Selective, and Peripherally Restricted TrkA Kinase Inhibitors
Bagal, Sharan K. ; Omoto, Kiyoyuki; Blakemore, David C.; Bungay, Peter J.; Bilsland, James G.; et al, Journal of Medicinal Chemistry, 2019, 62(1), 247-265

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ;  1 h, rt
Reference
Synthetic studies of five-membered heteroaromatic derivatives as potassium-competitive acid blockers (P-CABs)
Arikawa, Yasuyoshi; Hasuoka, Atsushi; Nishida, Haruyuki; Hirase, Keizo; Inatomi, Nobuhiro; et al, Bioorganic & Medicinal Chemistry Letters, 2015, 25(10), 2037-2040

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Potassium ethoxide
Reference
Preparation of heterocyclic glycyl β-alanine derivatives as vitronectin antagonists
, World Intellectual Property Organization, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  rt → 60 °C
1.2 40 min, 60 °C
Reference
New geldanamycin derivatives with anti Hsp properties by mutasynthesis
Hermane, Jekaterina; Eichner, Simone; Mancuso, Lena; Schroeder, Benjamin; Sasse, Florenz; et al, Organic & Biomolecular Chemistry, 2019, 17(21), 5269-5278

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  rt; 1.5 h, rt
Reference
MCT4 inhibitors for treating disease
, World Intellectual Property Organization, , ,

Synthetic Circuit 9

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Ethanol ;  0 °C; 30 min, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C → rt; 1.5 h, rt
Reference
Preparation of triazine derivatives for treating diseases characterized by undesired cellular proliferation or hyperproliferation
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Solvents: Acetonitrile ;  1.5 h, rt
Reference
Azaaryl-1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists and their preparation
, United States, , ,

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide Catalysts: 18-Crown-6 Solvents: Tetrahydrofuran ;  0 °C; 0 °C → 60 °C
1.2 60 °C; 30 min, 60 °C
Reference
Design, synthesis and biological evaluation of new pyrazolylureas and imidazopyrazolecarboxamides able to interfere with MAPK and PI3K upstream signaling involved in the angiogenesis
Meta, Elda; Brullo, Chiara ; Sidibe, Adama; Imhof, Beat A.; Bruno, Olga, European Journal of Medicinal Chemistry, 2017, 133, 24-35

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Potassium tert-butoxide ;  rt; 1.5 h, rt
Reference
Preparation of aza-aryl 1H-pyrazol-1-yl benzenesulfonamides as CCR9 antagonists
, United States, , ,

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Raw materials

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Preparation Products

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide Related Literature

Additional information on Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide

Introduction to Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS No. 92664-05-6)

Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide, identified by its CAS number 92664-05-6, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, characterized by its unique structural and functional properties, plays a crucial role in various synthetic pathways and has been explored for its potential applications in drug development.

The molecular structure of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide consists of a dioxopropyl backbone with substituents that enhance its reactivity and versatility. The presence of a cyano group at the first carbon and an ethoxy group at the third carbon contributes to its distinct chemical behavior, making it a valuable intermediate in organic synthesis. This compound's ability to participate in nucleophilic addition reactions and condensation reactions makes it particularly useful in the synthesis of complex molecules.

In recent years, the pharmaceutical industry has shown increasing interest in exploring novel compounds for therapeutic applications. Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide has been investigated for its potential role in the development of new drugs targeting various diseases. Its unique chemical properties allow it to serve as a building block for more complex pharmacophores, which are essential for designing molecules with specific biological activities.

One of the most promising areas of research involving Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is in the synthesis of bioactive molecules. Researchers have utilized this compound to develop novel inhibitors and agonists for enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in creating derivatives that exhibit potent antiviral and anti-inflammatory properties. These findings highlight the compound's potential as a scaffold for drug discovery.

The synthesis of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide involves multi-step organic reactions that require precise control over reaction conditions. The compound is typically prepared through the reaction of ethyl cyanoacetate with an appropriate alkoxide, followed by deprotonation and subsequent functionalization. Advanced synthetic techniques, such as catalytic hydrogenation and protecting group strategies, are often employed to achieve high yields and purity.

The chemical reactivity of Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide also makes it a valuable tool in materials science research. Its ability to undergo polymerization reactions has been explored in the development of novel polymers with tailored properties. These polymers have potential applications in coatings, adhesives, and other industrial materials where specific mechanical and thermal characteristics are required.

In conclusion, Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide (CAS No. 92664-05) is a versatile compound with significant implications in pharmaceutical and materials science research. Its unique structural features and reactivity make it an indispensable intermediate in organic synthesis, while its potential applications in drug development continue to be explored. As research progresses, this compound is expected to play an even greater role in advancing scientific understanding and technological innovation.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:92664-05-6)Potassium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Purity:99%
Quantity:5g
Price ($):382.0